molecular formula C6H12O6 B1671954 Inositol CAS No. 6917-35-7

Inositol

Cat. No. B1671954
CAS RN: 6917-35-7
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, primarily the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation . It is a sugar alcohol with half the sweetness of sucrose (table sugar) .


Synthesis Analysis

Inositol can be used as an enhancer to improve the production and accumulation of lipids during fermentation by the microalga Schizochytrium sp. SR21 . The addition of 120 mg L −1 of inositol to the medium at 48 h improved lipid and DHA production by 13.90 and 20.82%, resulting in total concentrations of 22.86 and 8.53 g/L, respectively .


Molecular Structure Analysis

The orientation of the hydroxyls around the specifically myo version of inositol allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .


Physical And Chemical Properties Analysis

Inositol has a molecular formula of C6H12O6 and a molar mass of 180.16 g/mol . It has a melting point of 222-227 °C and a boiling point of 232.96°C . It is soluble in water, with a solubility of 14 g/100 mL at 25 ºC .

Scientific Research Applications

Metabolic Syndrome and Diabetes Management

Research indicates that inositol supplementation, particularly myo-inositol, may improve features of metabolic syndrome in postmenopausal women, enhancing insulin sensitivity and reducing risk factors associated with cardiovascular disease (Giordano et al., 2011). Additionally, myo-inositol and D-chiro-inositol treatments have shown promise in managing type 2 diabetes mellitus (T2DM), improving glycemic control and offering a safe supplement option (Pintaudi et al., 2016).

Reproductive Health and Fertility

Inositol has been beneficial in reproductive health, particularly for women with polycystic ovary syndrome (PCOS), improving the quality of oocytes and possibly enhancing in vitro fertilization (IVF) outcomes. This suggests its role in preconception care for patients with PCOS to improve oocyte quality and IVF cycle prognosis (Vartanyan et al., 2017).

Mental Health Applications

Inositol has shown efficacy in treating conditions such as obsessive-compulsive disorder (OCD) and panic disorder, where it functions similarly to selective serotonin reuptake inhibitors (SSRIs) but through potentially distinct neuronal pathways. This suggests a broader application of inositol in managing mental health conditions beyond its nutritional support (Fux et al., 1996), (Benjamin et al., 1995).

Nutritional and Cognitive Benefits

Inositol supplementation has also been explored for its potential to improve cognitive outcomes in healthy adults, demonstrating that acute ingestion can enhance certain cognitive functions, which may have implications for dietary supplements aimed at cognitive health (Gills et al., 2021).

Safety And Hazards

Inositol is generally considered safe for most adults when used for up to 10 weeks . It might cause diarrhea, gas, and nausea in some people . It is also considered safe as a dietary supplement in the management of polycystic ovary syndrome (PCOS) .

Future Directions

Inositol may have numerous health benefits, including aiding mental health and metabolic conditions, including diabetes . It is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder, and for prevention of cancer .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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Product Name

Inositol

CAS RN

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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20 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
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[Compound]
Name
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Name
Quantity
1 mL
Type
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
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Reaction Step Three
[Compound]
Name
strong base
Quantity
100 μL
Type
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[Compound]
Name
strong acid
Quantity
100 μL
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[Compound]
Name
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Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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[Compound]
Name
scyllitol diborate
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0 (± 1) mol
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Name
diborate
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Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent-butanol
Quantity
0 (± 1) mol
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kasugamycin
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0 (± 1) mol
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Yield
20%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inositol
Reactant of Route 2
Inositol
Reactant of Route 3
Inositol
Reactant of Route 4
Inositol
Reactant of Route 5
Inositol
Reactant of Route 6
Inositol

Citations

For This Compound
1,030,000
Citations
BL Turner, MJ Papházy… - … Transactions of the …, 2002 - royalsocietypublishing.org
The inositol phosphates are a group of organic phosphorus compounds found widely in the natural environment, but that represent the greatest gap in our understanding of the global …
Number of citations: 906 royalsocietypublishing.org
BJ Holub - Annual review of nutrition, 1986 - annualreviews.org
… of dietary myo-inositol on the levels of' free myo-inositol and its … -inositol deficiency have been of considerable interest. One of the most exciting developments in the field of myo-inositol …
Number of citations: 368 www.annualreviews.org
G Carlomagno, V Unfer - Eur Rev Med Pharmacol Sci, 2011 - vittoriounfer.it
… -inositol can be converted to either L- or D-chiro-inositol by epimerases. Early studies showed that inositol … the next step was to link impaired inositol clearance with insulin resistance (for …
Number of citations: 181 vittoriounfer.it
RH Michell - Nature reviews Molecular cell biology, 2008 - nature.com
… inositol derivatives in these groups of organisms, and how might inositol, inositol lipids and inositol … And how, later, might the multifarious functions of inositol derivatives have emerged …
Number of citations: 430 www.nature.com
PW Majerus - Annual review of biochemistry, 1992 - annualreviews.org
… triggering phosphatidyl inositol turnover and inositol phosphate … inositol phosphates; (c) pathways for metabolism of inositol pentaphosphates and inositol hexaphosphates; (d) inositol …
Number of citations: 550 www.annualreviews.org
FA Loewus, PPN Murthy - Plant science, 2000 - Elsevier
The multifunctional position supplied by myo-inositol is emerging as a central feature in plant biochemistry and physiology. In this critique, attention is drawn to metabolic aspects and …
Number of citations: 799 www.sciencedirect.com
MJ Berridge, RF Irvine - Nature, 1989 - nature.com
… the contribution of the inositol phosphates. An enormous number of inositol phosphates have … 1; see panel on right for details of inositol phosphate numbering). A myriad of suspected or …
Number of citations: 349 www.nature.com
I Vucenik, AKM Shamsuddin - The Journal of nutrition, 2003 - academic.oup.com
… The data strongly argue for the use of IP 6 plus inositol in our strategies for … plus inositol exerts its action is via lower-phosphate inositol phosphates. Measurement of intracellular inositol …
Number of citations: 465 academic.oup.com
RS Clements Jr, B Darnell - The American journal of clinical …, 1980 - academic.oup.com
Since virtually no information is available concerning the myo-inositol content of dietary constituents, we have measured the amount of this material present in 487 foods by gas-liquid …
Number of citations: 284 academic.oup.com
ML Croze, CO Soulage - Biochimie, 2013 - Elsevier
… In addition, abnormalities in inositol metabolism are … of diabetes, supporting a role of inositol or its derivatives in glucose … of myo-inositol, by far the most common inositol isomer in …
Number of citations: 546 www.sciencedirect.com

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